2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol
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Overview
Description
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol is a complex organic compound that features a bicyclic structure with both oxygen and nitrogen atoms. This compound is part of the broader family of tropane alkaloids, which are known for their diverse biological activities . The unique structure of this compound makes it an interesting subject for research in various scientific fields.
Mechanism of Action
The 8-azabicyclo[3.2.1]octane scaffold has been applied as a key synthetic intermediate in several total syntheses . The asymmetric cycloadditions afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities . A switch of exo/endo-selectivity was observed depending on the diazo substrates .
Biochemical Analysis
Biochemical Properties
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol plays a crucial role in biochemical reactions, particularly in the synthesis of tropane alkaloids. These alkaloids are known for their wide array of biological activities, including interactions with enzymes and proteins. The compound interacts with enzymes such as acetylcholinesterase and butyrylcholinesterase, inhibiting their activity and thereby affecting neurotransmitter levels in the nervous system . Additionally, it can bind to various receptors, including nicotinic acetylcholine receptors, modulating their activity and influencing signal transduction pathways.
Cellular Effects
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol has been shown to exert significant effects on various cell types and cellular processes. In neuronal cells, it influences cell signaling pathways by modulating the activity of nicotinic acetylcholine receptors, leading to changes in neurotransmitter release and synaptic plasticity . In cancer cells, the compound exhibits cytotoxic activity, particularly against glioblastoma, medulloblastoma, and hepatocellular carcinoma cell lines . This cytotoxic effect is likely due to its ability to interfere with cell cycle progression and induce apoptosis.
Molecular Mechanism
At the molecular level, 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol exerts its effects through several mechanisms. It binds to acetylcholinesterase and butyrylcholinesterase, inhibiting their enzymatic activity and leading to increased levels of acetylcholine in the synaptic cleft . This inhibition results in prolonged neurotransmitter signaling and enhanced synaptic transmission. Additionally, the compound interacts with nicotinic acetylcholine receptors, altering their conformation and modulating ion channel activity . These interactions can lead to changes in gene expression and cellular metabolism, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, particularly when exposed to light and oxygen . Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of acetylcholinesterase activity and persistent changes in gene expression . These long-term effects are particularly relevant in the context of chronic exposure and therapeutic applications.
Dosage Effects in Animal Models
In animal models, the effects of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol vary with different dosages. At low doses, the compound exhibits therapeutic effects, such as enhanced cognitive function and reduced tumor growth . At higher doses, it can cause toxic effects, including neurotoxicity and hepatotoxicity . These adverse effects are likely due to the compound’s ability to disrupt normal cellular processes and induce oxidative stress.
Metabolic Pathways
2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol is involved in several metabolic pathways, primarily those related to neurotransmitter metabolism and detoxification . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites that can be further conjugated and excreted . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.
Transport and Distribution
Within cells and tissues, 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol is transported and distributed through interactions with specific transporters and binding proteins . The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Additionally, it can accumulate in certain tissues, such as the liver and brain, where it can have prolonged effects on cellular function.
Subcellular Localization
The subcellular localization of 2-(8-Oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol is critical for its activity and function. The compound is primarily localized in the cytoplasm and can be transported into the nucleus, where it can influence gene expression . Additionally, it can interact with mitochondrial membranes, affecting mitochondrial function and cellular energy metabolism . These subcellular interactions are essential for the compound’s overall biological activity and therapeutic potential.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold . One common method starts with an acyclic starting material that contains all the required stereochemical information. This material undergoes a series of transformations to form the bicyclic scaffold. Another approach involves direct stereochemical control during the transformation that generates the 8-azabicyclo[3.2.1]octane architecture .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol reactions have been developed to efficiently construct the 8-oxabicyclo[3.2.1]octane scaffold with a wide substrate scope .
Chemical Reactions Analysis
Types of Reactions
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Oxidation: Tempo oxoammonium tetrafluoroborate (T+BF4−) and ZnBr2 are commonly used for oxidation reactions.
Reduction: Standard reducing agents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Tosyl removal and acylation are typical substitution reactions for this compound.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions can lead to the formation of various oxidized derivatives of the bicyclic scaffold .
Scientific Research Applications
2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol has significant potential in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it serves as a key synthetic intermediate in the total synthesis of various target molecules . In biology and medicine, its unique structure and biological activities make it a valuable compound for drug discovery and development . Industrial applications may include its use in the synthesis of bioactive molecules and other complex organic compounds .
Comparison with Similar Compounds
Similar Compounds
8-Azabicyclo[3.2.1]octan-3-ol: A structurally similar compound with significant potential in drug discovery.
8-Methyl-8-azabicyclo[3.2.1]octan-3-ol acetate: Another related compound with similar biological activities.
Uniqueness
What sets 2-{8-oxa-3-azabicyclo[3.2.1]octan-3-yl}ethan-1-ol apart from these similar compounds is its unique combination of oxygen and nitrogen atoms within the bicyclic structure.
Properties
IUPAC Name |
2-(8-oxa-3-azabicyclo[3.2.1]octan-3-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2/c10-4-3-9-5-7-1-2-8(6-9)11-7/h7-8,10H,1-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOGPBDBVGVCGF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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